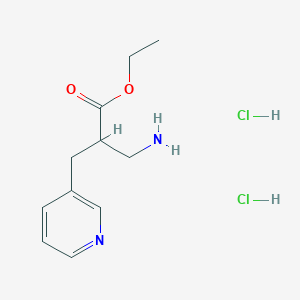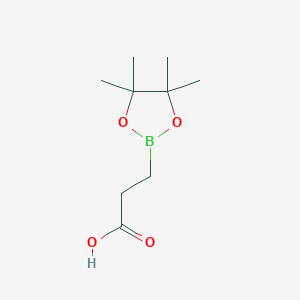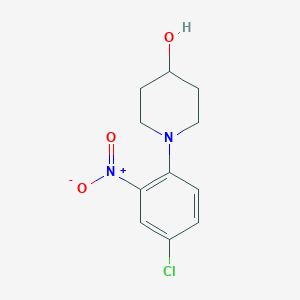![molecular formula C14H12N2O3S B1463037 6-(4-メトキシフェニル)-3-メチルイミダゾ[2,1-b][1,3]チアゾール-2-カルボン酸 CAS No. 1131580-22-7](/img/structure/B1463037.png)
6-(4-メトキシフェニル)-3-メチルイミダゾ[2,1-b][1,3]チアゾール-2-カルボン酸
説明
“6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles, including this compound, are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用
抗腫瘍および細胞毒性用途
チアゾール誘導体は、その抗腫瘍および細胞毒性特性により、癌研究において有望視されています。 “6-(4-メトキシフェニル)-3-メチルイミダゾ[2,1-b][1,3]チアゾール-2-カルボン酸”に関する研究は、癌細胞の腫瘍増殖阻害および細胞死誘導の可能性に焦点を当てることができます .
将来の方向性
The future directions for research on “6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” and similar thiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications . This could include the design and synthesis of new compounds with variable substituents on the thiazole ring to evaluate their biological activities .
作用機序
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways . For example, some thiazole derivatives have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA double-strand breaks, ultimately causing cell death. Additionally, 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid interacts with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been shown to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can modulate immune responses by affecting the production of cytokines and other signaling molecules .
Molecular Mechanism
At the molecular level, 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid exerts its effects through various mechanisms. It binds to DNA and forms stable complexes, preventing the progression of the replication fork and leading to DNA damage . This compound also inhibits the activity of topoisomerase II by stabilizing the enzyme-DNA cleavage complex, resulting in the accumulation of DNA breaks . Furthermore, 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . In in vivo studies, the compound’s effects on cellular function and overall organism health have been monitored over extended periods, revealing potential therapeutic benefits as well as possible adverse effects .
Dosage Effects in Animal Models
The effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The therapeutic window for 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is narrow, and careful dose optimization is required to maximize its benefits while minimizing adverse effects .
Metabolic Pathways
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall efficacy in therapeutic applications .
Transport and Distribution
Within cells and tissues, 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The targeting of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid to specific subcellular compartments is mediated by targeting signals and post-translational modifications .
特性
IUPAC Name |
6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8-12(13(17)18)20-14-15-11(7-16(8)14)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGSXXYSEUJPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)
![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)


![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)



![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
